Enhanced Lipophilicity (LogP) of Ethyl 4-Chloro-2-methylnicotinate vs. Non-Chlorinated and Non-Methylated Analogs
The lipophilicity of Ethyl 4-chloro-2-methylnicotinate is significantly higher than that of its non-chlorinated and non-methylated analogs. Its calculated LogP is 2.22 . This value is substantially greater than the LogP of Ethyl 2-methylnicotinate (CAS 1721-26-2), which is 1.59 [1]. The presence of both the 4-chloro and 2-methyl substituents increases the compound's lipophilicity, which can be a critical parameter for passive membrane permeability in early drug discovery [2]. This difference indicates that Ethyl 4-chloro-2-methylnicotinate would be more suitable for modifying the lipophilic character of a lead series compared to simpler analogs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.22 |
| Comparator Or Baseline | Ethyl 2-methylnicotinate (CAS 1721-26-2) with LogP = 1.59 |
| Quantified Difference | +0.63 LogP units (target is ~4.3x more lipophilic) |
| Conditions | Calculated values from ChemSrc (target) and PubChem (comparator) databases. |
Why This Matters
This quantitative difference in LogP is crucial for medicinal chemists optimizing the ADME profile of a compound, as increased lipophilicity can enhance membrane permeability but may also affect solubility and metabolic stability.
- [1] PubChem. Ethyl 2-methylnicotinate. CAS 1721-26-2. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-methylnicotinate (accessed 2026-04-17). View Source
- [2] Victoria, G. G.; Reddy, S. R. Organic nitrogen–chlorine compounds and their derivatives are important heterocyclic motifs. New J. Chem. 2021, 45, 8386-8408. View Source
